N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group with a hydroxyl substitution, a tetrahydronaphthalene moiety, and a sulfonamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl and tetrahydronaphthalene intermediates. The hydroxylation of cyclohexane can be achieved through catalytic oxidation, while the tetrahydronaphthalene moiety can be synthesized via hydrogenation of naphthalene. The final step involves the sulfonation of the tetrahydronaphthalene intermediate followed by the coupling with the hydroxylated cyclohexylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, efficient catalysts for oxidation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted sulfonamides .
Scientific Research Applications
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonate
- N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-phosphonate
Uniqueness
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-15-7-3-6-14(11-15)17-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h8-10,14-15,17-18H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBTGSQUUMYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.